molecular formula C13H19NO4 B1316664 ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 40345-42-4

ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B1316664
CAS RN: 40345-42-4
M. Wt: 253.29 g/mol
InChI Key: YPRDYGMRKUZRIZ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves examining the spatial arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Chemical Reactivity

Ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a versatile compound used in various organic synthesis processes. For example, it reacts with substituted hydrazines in different solvents to yield a mixture of regioisomeric 3- and 5-substituted pyrazoles, with conditions found for selective formation of specific pyrazole derivatives (Mikhed’kina et al., 2009). This compound has also been synthesized by extension and modification of the Knorr pyrrole synthesis, indicating its significance in the synthesis of novel pyrroles and dipyrrylmethanes of biosynthetic importance (Singh & Baqi, 2003).

Photophysical Properties

The photophysical properties of similar 4-aza-indole derivatives, which are structurally related to ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, have been studied extensively. These compounds exhibit reverse solvatochromism behavior depending on solvent polarity, suggesting potential applications as labeling agents and in bio- or analytical sensors as well as optoelectronic devices (Bozkurt & Doğan, 2018).

Hydrogen Bonding and Molecular Structure

The hydrogen bonding patterns and crystal structures of derivatives of 2,4-dimethylpyrrole, closely related to the compound , have been elucidated. These studies provide insights into the molecular arrangement and intermolecular interactions within these compounds, which are crucial for understanding their reactivity and properties in various chemical contexts (Senge & Smith, 2005).

Computational Studies and Chemical Synthesis

Computational studies and chemical synthesis of pyrrole chalcone derivatives, including ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, have been conducted. These studies involve spectroscopic analyses and quantum chemical calculations, providing insights into the molecular electrostatic potential, natural bond orbital interactions, and electronic descriptors. Such research aids in understanding the reactivity and potential applications of these compounds in synthesizing a wide range of heterocyclic compounds (Singh, Rawat, & Sahu, 2014).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have a specific compound or topic in mind, feel free to ask!


properties

IUPAC Name

ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-5-17-11(15)7-10-8(3)12(14-9(10)4)13(16)18-6-2/h14H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRDYGMRKUZRIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(NC(=C1C)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564599
Record name Ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

CAS RN

40345-42-4
Record name Ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Acetyl-4-oxo-pentanoic acid ethyl ester (710 g, 3.81 mol), 533 mL of acetic acid and 847 g (4.00 mol) of diethyl aminomalonate hydrochloride salt were heated in an oil bath while 344 g (4.19 mol) of sodium acetate were slowly added. The internal temperature at the end of the addition was 55° C. and the mixture was thick with solids but could be stirred. The mixture was heated to 105° C. Gas evolution was vigorous. The temperature was allowed to fall to 98° C. and the reaction was stirred at this temperature for 30 minutes. Thin layer chromatography (ethyl acetate:hexane 1:2) showed the product at Rf 0.6 and a small impurity at Rf 0.7. The reaction was cooled to 50° C. and 1000 mL of ethanol and 1000 mL of water were added with stirring. The mixture was cooled in an ice bath and 3000 mL of ice water were added with stirring. The solids were collected by vacuum filtration and washed two times with 500 mL of 30% ethanol in water each time. The solids were air dried to give 870 g (93% yield) of 4-ethoxycarbonylmethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester. 1H-NMR (dimethylsulfoxide-d6) δ 1.15, 1.26 (2×t, 2×3H, 2×CH3), 2.15 (2×s, 2×3H, 2×CH3), 3.32 (s, 2H, CH2), 4.01, 4.18 (2×d, 2×2H, 2×CH2O), 11.20 (br s, 1H, NH). MS m/z 254 [M+1].
Quantity
710 g
Type
reactant
Reaction Step One
Quantity
533 mL
Type
reactant
Reaction Step One
Quantity
847 g
Type
reactant
Reaction Step One
Quantity
344 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
3000 mL
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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